molecular formula C7H8F5NO4 B578549 (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 1373255-09-4

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B578549
CAS No.: 1373255-09-4
M. Wt: 265.136
InChI Key: MNSASDZHAJGODJ-DFWYDOINSA-N
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Description

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the introduction of fluorine atoms into the pyrrolidine ring and the subsequent attachment of the trifluoroacetic acid group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: Shares the trifluoroacetic acid moiety but lacks the difluoropyrrolidine group.

    Difluoropyrrolidine: Contains the difluoropyrrolidine group but lacks the trifluoroacetic acid moiety.

Uniqueness

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of both difluoropyrrolidine and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7)/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSASDZHAJGODJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719253
Record name 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373255-09-4
Record name L-Proline, 4,4-difluoro-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373255-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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